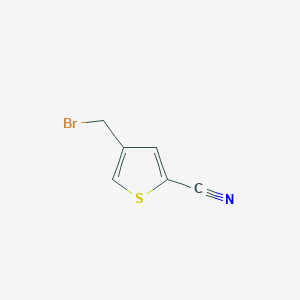

![molecular formula C9H7IOS B190076 Benzo[b]thiophene, 2-iodo-6-methoxy- CAS No. 183133-89-3](/img/structure/B190076.png)

Benzo[b]thiophene, 2-iodo-6-methoxy-

Overview

Description

“Benzo[b]thiophene, 2-iodo-6-methoxy-” is a chemical compound . It’s a derivative of Benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide .Future Directions

Benzothiophene and its derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are used in the synthesis of larger, usually bioactive structures . Therefore, the future directions of “Benzo[b]thiophene, 2-iodo-6-methoxy-” could involve its use in the development of new drug candidates and other bioactive compounds.

Mechanism of Action

Target of Action

Thiophene derivatives, which this compound is a part of, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities exhibited by thiophene derivatives, it is likely that multiple pathways are impacted .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name |

2-iodo-6-methoxy-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSIHRTURIDCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene, 2-iodo-6-methoxy- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)